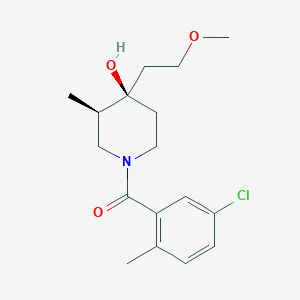
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is also known as TAK-659 and is classified as a kinase inhibitor. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one involves the inhibition of certain kinases, including BTK, FLT3, and JAK3. These kinases play a crucial role in the development and progression of diseases, and their inhibition can lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one have been studied extensively. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of diseases. It has also been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential therapeutic benefits in the treatment of various diseases. However, one of the limitations is that this compound may have off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one. One of the future directions is to study the potential therapeutic benefits of this compound in the treatment of other diseases, such as neurological disorders. Another future direction is to study the potential off-target effects of this compound and develop strategies to minimize them. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one involves several steps. One of the most commonly used methods is the reaction of 3,5-dimethylphenyl isocyanate with 2,5,6-trimethylpyrimidin-4-amine in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain the final compound.
Applications De Recherche Scientifique
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one has been studied extensively for its potential use in scientific research. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer and autoimmune disorders. This compound has been found to inhibit the activity of certain kinases, which play a crucial role in the development and progression of diseases.
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-8-13(2)10-17(9-12)23-7-6-22(11-18(23)24)19-14(3)15(4)20-16(5)21-19/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQQOYVZXBXTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2=O)C3=NC(=NC(=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5671598.png)
![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5671605.png)


![(7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)phenylamine](/img/structure/B5671623.png)
![N-{[5-(1-benzothien-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5671627.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5671634.png)
![5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5671646.png)
![5-fluoro-2-methoxy-N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5671648.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5671653.png)
![1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5671685.png)